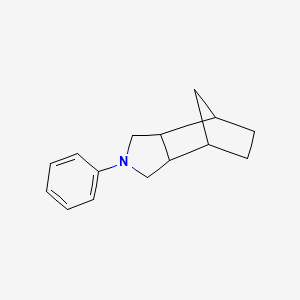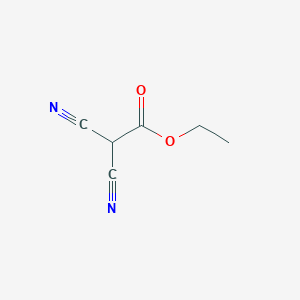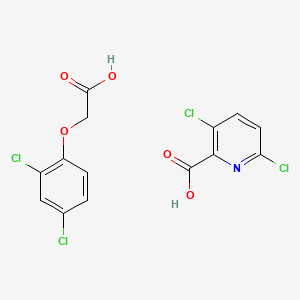![molecular formula C10H20OSi B14435062 Cyclohexanone, 2-[(trimethylsilyl)methyl]- CAS No. 75142-63-1](/img/structure/B14435062.png)
Cyclohexanone, 2-[(trimethylsilyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 2-[(trimethylsilyl)methyl]- is an organic compound with the molecular formula C10H20OSi. It is a derivative of cyclohexanone, where a trimethylsilyl group is attached to the second carbon of the cyclohexanone ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-[(trimethylsilyl)methyl]- typically involves the reaction of cyclohexanone with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Cyclohexanone+Trimethylsilylmethyl chlorideNaHCyclohexanone, 2-[(trimethylsilyl)methyl]-
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 2-[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the removal of the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 2-[(trimethylsilyl)methyl]- is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Cyclohexanone, 2-[(trimethylsilyl)methyl]- exerts its effects involves interactions with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The ketone group is a key functional site for nucleophilic addition and other transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone, 2-methyl-: This compound has a methyl group instead of a trimethylsilyl group.
Cyclohexanone: The parent compound without any substituents on the ring.
2-Trimethylsilyl-3-methyl-cyclohexenone: A related compound with a different substitution pattern.
Uniqueness
Cyclohexanone, 2-[(trimethylsilyl)methyl]- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
75142-63-1 |
|---|---|
Molekularformel |
C10H20OSi |
Molekulargewicht |
184.35 g/mol |
IUPAC-Name |
2-(trimethylsilylmethyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H20OSi/c1-12(2,3)8-9-6-4-5-7-10(9)11/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
HALPZTJLWJQDCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC1CCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


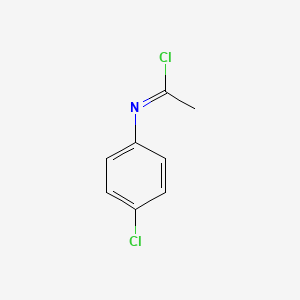
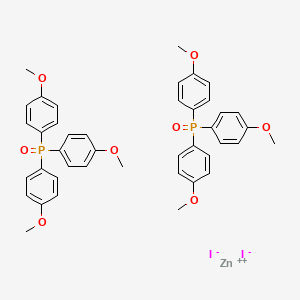
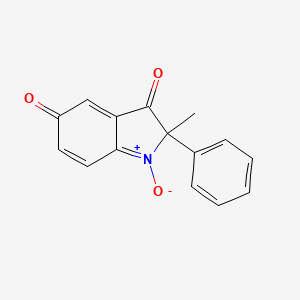
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine](/img/structure/B14435009.png)
![2-(dimethylamino)-1-[9-(2-phenylethyl)-1,8-diazatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17)-hexaen-8-yl]ethanone;oxalic acid](/img/structure/B14435016.png)
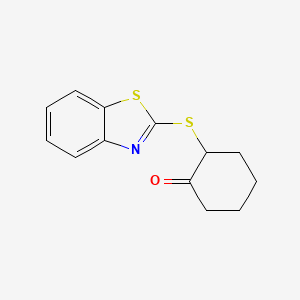
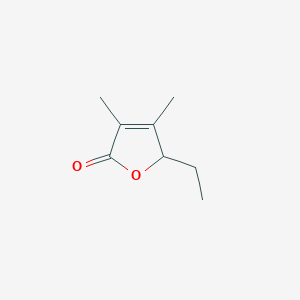
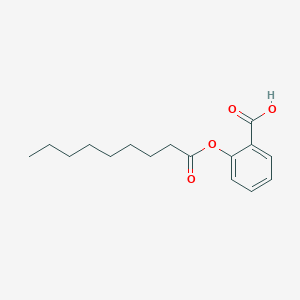

![1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline](/img/structure/B14435049.png)

